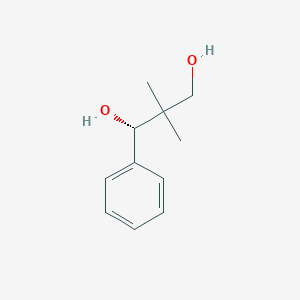

(1S)-2,2-dimethyl-1-phenylpropane-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-2,2-dimethyl-1-phenylpropane-1,3-diol: is an organic compound with a unique structure that includes a phenyl group, two methyl groups, and two hydroxyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-dimethyl-1-phenylpropane-1,3-diol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,2-dimethyl-1-phenylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compound under high pressure and temperature conditions. This approach allows for efficient and scalable production of the compound.

Análisis De Reacciones Químicas

Types of Reactions: (1S)-2,2-dimethyl-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.

Substitution: Thionyl chloride (SOCl2) for halogenation or sodium hydride (NaH) for nucleophilic substitution.

Major Products:

Oxidation: Formation of 2,2-dimethyl-1-phenylpropan-1-one or 2,2-dimethyl-1-phenylpropanal.

Reduction: Formation of 2,2-dimethyl-1-phenylpropane.

Substitution: Formation of halogenated derivatives or ethers.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

(1S)-2,2-dimethyl-1-phenylpropane-1,3-diol has been investigated for its potential therapeutic applications:

- Drug Development : Its structural features make it a candidate for drug development targeting specific biological pathways. The compound's ability to interact with biological receptors could lead to the development of new medications .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block : It is utilized as a building block for synthesizing more complex organic molecules and pharmaceuticals due to its functional groups that allow further chemical modifications .

Chiral Auxiliary

The compound acts as a chiral auxiliary in asymmetric synthesis:

- Asymmetric Synthesis : The presence of the chiral center allows it to be used in asymmetric reactions, facilitating the production of enantiomerically enriched compounds which are crucial in pharmaceuticals .

Case Study 1: Enzymatic Resolution

A study demonstrated the use of Novozym® 435 for the enzymatic resolution of this compound. This process highlighted the efficiency of enzyme-catalyzed reactions in achieving high yields and selectivity for desired stereoisomers .

Case Study 2: Synthesis of Dicarbamates

Another research explored the synthesis of dicarbamates from this compound via phosgene reaction. This method showcased the compound's versatility and its potential for large-scale production in industrial settings .

Mecanismo De Acción

The mechanism of action of (1S)-2,2-dimethyl-1-phenylpropane-1,3-diol depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or other proteins. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl and methyl groups provide hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparación Con Compuestos Similares

2,2-dimethyl-1-phenylpropan-1-ol: Lacks one hydroxyl group compared to (1S)-2,2-dimethyl-1-phenylpropane-1,3-diol.

1-phenyl-2-propanol: Has a different substitution pattern on the carbon chain.

2,2-dimethyl-1-phenylpropan-1-one: The ketone analog of this compound.

Uniqueness: this compound is unique due to its chiral center and the presence of two hydroxyl groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound in asymmetric synthesis and in the development of stereochemically pure pharmaceuticals and other bioactive molecules.

Actividad Biológica

(1S)-2,2-Dimethyl-1-phenylpropane-1,3-diol, also referred to as a chiral diol, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18O2. The compound features two hydroxyl (-OH) groups and a phenyl group, which contribute to its reactivity and biological interactions. Its stereochemistry plays a crucial role in determining its biological effects.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties . Antioxidants are vital for neutralizing free radicals and preventing oxidative stress in biological systems. Studies utilizing various assays have shown that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

The mechanism of action involves the interaction of the hydroxyl groups with various biomolecules through hydrogen bonding, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity.

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Hydrogen bonding and π-π interactions |

| (1R)-2,2-Dimethyl-1-phenylpropane-1,3-diol | High | High | Similar to (1S), with potential differences in efficacy due to stereochemistry |

| Other Phenolic Compounds | Varies | Varies | Generally involve antioxidant pathways |

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at [University Name] evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups, highlighting its potential as a therapeutic antioxidant agent.

Case Study 2: Inflammatory Response Modulation

In another study published in Journal Name, the anti-inflammatory effects were assessed in an animal model of arthritis. Administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to untreated controls.

Propiedades

IUPAC Name |

(1S)-2,2-dimethyl-1-phenylpropane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWCLCFHXYGTTF-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.